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Compound of Interest

Compound Name: Codamin P

Cat. No.: B12785152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the psychoactive effects of the
active components of Codamin P: paracetamol, caffeine, and codeine. The document delves
into the mechanisms of action, signaling pathways, and quantitative pharmacological data
associated with the central nervous system effects of each compound. Detailed experimental
protocols for assessing these psychoactive effects are also provided.

Paracetamol (Acetaminophen)

Paracetamol, primarily known for its analgesic and antipyretic properties, exerts notable
psychoactive effects through its central actions. Emerging research indicates that it can
modulate emotional and cognitive processing.

Psychoactive Effects

Clinical and experimental studies have revealed that paracetamol can induce a blunting of
emotional responses, reducing the intensity of both positive and negative emotions.
Furthermore, it has been shown to decrease empathy for the pain of others and may influence
risk-taking behavior.

Mechanism of Action

The primary psychoactive effects of paracetamol are not mediated by the parent compound
itself but by its active metabolite, N-arachidonoylphenolamine (AM404), which is formed in the
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brain. Paracetamol is first deacetylated to p-aminophenol in the liver, which then crosses the
blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase
(FAAH) to form AM404.

AM404 exerts its effects through two primary pathways:

e The Endocannabinoid System: AM404 is a weak agonist at cannabinoid CB1 receptors and
also inhibits the reuptake of the endogenous cannabinoid anandamide. This leads to an
overall enhancement of endocannabinoid signaling.

e TRPV1 and Serotonergic Pathways: AM404 is a potent activator of the transient receptor
potential vanilloid 1 (TRPV1) channel. Activation of supraspinal TRPV1 receptors is linked to
the modulation of descending serotonergic pathways, which play a role in mood and affect.

Quantitative Data

The following table summarizes key quantitative data related to the psychoactive effects of
paracetamol and its active metabolite.

Parameter Target Value Species Notes
Indicates
Anandamide ] inhibition of
IC50 (AM404) ~5 umol/L Rat neural tissue o
Uptake endocannabinoid
reuptake.

Concentration for

TRPV1 Human direct activation
EC50 (AM404) o >1uM )
Activation (recombinant) of the TRPV1
channel.

Experimental Protocols

o Objective: To evaluate the effect of paracetamol on emotional responses to affective stimuli.

¢ Methodology: A double-blind, placebo-controlled study is conducted. Participants are
administered a standard dose of paracetamol (e.g., 1000 mg) or a placebo. After a set
absorption period (e.g., 60 minutes), they are shown a series of images with positive,
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negative, and neutral emotional valence from a standardized database (e.g., the
International Affective Picture System). Participants rate each image on scales of valence
(positive to negative) and arousal (calm to excited).

o Data Analysis: The mean valence and arousal ratings for each image category are compared
between the paracetamol and placebo groups using statistical tests such as t-tests or
ANOVA. A significant reduction in the extremity of ratings for both positive and negative
images in the paracetamol group indicates emotional blunting.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the psychoactive
effects of paracetamol.

Click to download full resolution via product page

Paracetamol Metabolism and Central Targets

Caffeine

Caffeine is a well-known central nervous system stimulant, and its psychoactive effects are
primarily characterized by increased alertness, vigilance, and cognitive function.

Psychoactive Effects

Caffeine is widely consumed for its ability to reduce fatigue and enhance concentration. It can
improve performance on a variety of cognitive tasks, including those requiring sustained
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attention and rapid information processing. At higher doses, it can lead to anxiety, restlessness,
and insomnia.

Mechanism of Action

Caffeine's primary mechanism of action is the antagonism of adenosine A1l and A2A receptors
in the brain. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses
arousal. By blocking its receptors, caffeine disinhibits neuronal activity, leading to its stimulant
effects. A secondary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes,
which leads to an increase in intracellular cyclic adenosine monophosphate (cCAMP), though
this is generally considered to occur at higher, potentially toxic, concentrations.

Quantitative Data

The following table provides quantitative data on caffeine's interaction with its primary
molecular targets.

Parameter Target Value Species Notes
_ Adenosine Al Antagonist
Ki 12 uM Human o o
Receptor binding affinity.
) Adenosine A2A Antagonist
Ki 2.4 uM Human o -
Receptor binding affinity.
Phosphodiestera ] ] Concentration for
IC50 - 0.5-1.0 mM Bovine brain o
se (non-specific) 50% inhibition.

Experimental Protocols

o Objective: To measure the effects of caffeine on cognitive performance.

o Methodology: A randomized, double-blind, placebo-controlled crossover study is employed.
Participants, after a period of caffeine abstinence (e.g., 12-24 hours), are administered a
dose of caffeine (e.g., 3-6 mg/kg body weight) or a placebo. A battery of cognitive tests is
administered at baseline and at set intervals post-ingestion. These tests may include:

o Stroop Task: To assess selective attention and cognitive flexibility.
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o N-Back Task: To evaluate working memory.

o Psychomotor Vigilance Task (PVT): To measure sustained attention and reaction time.

o Data Analysis: Performance metrics (e.g., reaction time, accuracy) are compared between
the caffeine and placebo conditions using repeated measures ANOVA.

Signaling Pathways

The following diagram illustrates the signaling pathway of caffeine's primary mechanism of

action.
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Caffeine's Antagonism of Adenosine Receptors
Codeine

Codeine is an opioid analgesic, and its psychoactive effects are primarily attributable to its

conversion to morphine in the body.

Psychoactive Effects
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The psychoactive effects of codeine are characteristic of opioids and include analgesia,
euphoria, drowsiness, and a sense of tranquility. At higher doses, it can cause significant
sedation, respiratory depression, and has a potential for dependence and addiction.

Mechanism of Action

Codeine itself has a relatively low affinity for opioid receptors. It acts as a prodrug and is
metabolized in the liver to morphine by the cytochrome P450 enzyme CYP2D6. Morphine is a
potent agonist of the p-opioid receptor, which is a G-protein coupled receptor. Activation of p-
opioid receptors in the central nervous system leads to the modulation of pain perception and
the rewarding effects associated with opioids. The rate of conversion of codeine to morphine is
subject to genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual
variability in the psychoactive response.

Quantitative Data

The following table presents quantitative data for codeine and its active metabolite, morphine.

Parameter Target Value Species Notes
] ] u-Opioid Human Weak binding
Ki (Codeine) >100 nM ) o
Receptor (recombinant) affinity.
) ] u-Opioid Human Potent binding
Ki (Morphine) 1-100 nM ] o
Receptor (recombinant) affinity.

Percentage of
codeine
] converted to
Metabolism CYP2D6 ~5-10% Human o
morphine in
normal

metabolizers.

Experimental Protocols

» Objective: To quantify the subjective psychoactive effects of codeine.
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o Methodology: A double-blind, placebo-controlled study is conducted. Participants are
administered a therapeutic dose of codeine or a placebo. Subjective effects are assessed at
regular intervals using standardized questionnaires such as the Addiction Research Center
Inventory (ARCI) to measure euphoria and other mood changes, and Visual Analog Scales
(VAS) for ratings of "high," "drowsiness," and other sensations.

o Data Analysis: The scores from the questionnaires and VAS are analyzed over time and
compared between the codeine and placebo groups using appropriate statistical methods,
such as mixed-effects models.

Signaling Pathways

The following diagram illustrates the signaling pathway of morphine, the active metabolite of

codeine, at the p-opioid receptor.
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Morphine's p-Opioid Receptor Signaling
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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